REACTION_CXSMILES
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C([Li])CCC.Br[C:7]1[CH:12]=[CH:11][C:10]([O:13][CH3:14])=[CH:9][C:8]=1[CH3:15].[F:16][C:17]1[CH:24]=[C:23]([O:25][CH3:26])[CH:22]=[CH:21][C:18]=1[CH:19]=[O:20]>C1COCC1>[F:16][C:17]1[CH:24]=[C:23]([O:25][CH3:26])[CH:22]=[CH:21][C:18]=1[CH:19]([C:7]1[CH:12]=[CH:11][C:10]([O:13][CH3:14])=[CH:9][C:8]=1[CH3:15])[OH:20]
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Name
|
|
Quantity
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44 mL
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Type
|
reactant
|
Smiles
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C(CCC)[Li]
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Name
|
|
Quantity
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22 g
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Type
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reactant
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Smiles
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BrC1=C(C=C(C=C1)OC)C
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Name
|
|
Quantity
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150 mL
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Type
|
solvent
|
Smiles
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C1CCOC1
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Name
|
|
Quantity
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16.8 g
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Type
|
reactant
|
Smiles
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FC1=C(C=O)C=CC(=C1)OC
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Name
|
|
Quantity
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10 mL
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Type
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solvent
|
Smiles
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C1CCOC1
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Control Type
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UNSPECIFIED
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Setpoint
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-78 °C
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Type
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CUSTOM
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Details
|
The reaction mixture was stirred at −78° C. for 3 h
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Rate
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UNSPECIFIED
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RPM
|
0
|
Conditions are dynamic
|
1
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Details
|
See reaction.notes.procedure_details.
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Type
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TEMPERATURE
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Details
|
to warm up to 0° C.
|
Type
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STIRRING
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Details
|
stirred for 10 min
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Duration
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10 min
|
Type
|
CUSTOM
|
Details
|
quenched with aqueous ammonium chloride
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Type
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ADDITION
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Details
|
The mixture was poured into water
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Type
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EXTRACTION
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Details
|
extracted with EtOAc
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Type
|
DRY_WITH_MATERIAL
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Details
|
The organic extracts were dried over MgSO4
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Type
|
CUSTOM
|
Details
|
Evaporation and purification by flash chromatography (hexanes/EtOAc 3/1)
|
Reaction Time |
3 h |
Name
|
|
Type
|
product
|
Smiles
|
FC1=C(C=CC(=C1)OC)C(O)C1=C(C=C(C=C1)OC)C
|
Type | Value | Analysis |
---|---|---|
AMOUNT: MASS | 23.6 g | |
YIELD: PERCENTYIELD | 78% | |
YIELD: CALCULATEDPERCENTYIELD | 78.1% |
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |